2'-Deoxy-2'-fluorocytidine-5'-monophosphate
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Overview
Description
2’-Deoxy-2’-fluorocytidine-5’-monophosphate is a synthetic nucleoside analog. It is structurally similar to cytidine but has a fluorine atom replacing the hydroxyl group at the 2’ position of the sugar moiety. This modification enhances its stability and alters its biological activity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-2’-fluorocytidine-5’-monophosphate typically involves the fluorination of a cytidine derivative. One common method is the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions, often in a solvent like dichloromethane, at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of 2’-Deoxy-2’-fluorocytidine-5’-monophosphate follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity of the final product. The production is carried out in controlled environments to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-2’-fluorocytidine-5’-monophosphate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted under specific conditions.
Hydrolysis: The compound can be hydrolyzed to its corresponding nucleoside and phosphate.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or other nucleophiles can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are 2’-Deoxy-2’-fluorocytidine and inorganic phosphate.
Scientific Research Applications
2’-Deoxy-2’-fluorocytidine-5’-monophosphate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The compound exerts its effects by incorporating into DNA during replication. The presence of the fluorine atom disrupts normal DNA synthesis and repair processes, leading to the inhibition of cell proliferation. It targets DNA polymerases and other enzymes involved in nucleotide metabolism, thereby affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-5-fluorocytidine: Another fluorinated nucleoside analog with similar applications.
5-Azacytidine: A nucleoside analog used in cancer therapy.
Decitabine: A cytidine analog used as a DNA methyltransferase inhibitor.
Uniqueness
2’-Deoxy-2’-fluorocytidine-5’-monophosphate is unique due to its specific fluorination at the 2’ position, which enhances its stability and alters its biological activity compared to other nucleoside analogs. This makes it particularly useful in research focused on DNA synthesis and repair mechanisms.
Properties
Molecular Formula |
C9H13FN3O7P |
---|---|
Molecular Weight |
325.19 g/mol |
IUPAC Name |
[5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H13FN3O7P/c10-6-7(14)4(3-19-21(16,17)18)20-8(6)13-2-1-5(11)12-9(13)15/h1-2,4,6-8,14H,3H2,(H2,11,12,15)(H2,16,17,18) |
InChI Key |
KTAATIGPZHTGOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)F |
Origin of Product |
United States |
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